Cas no 2171759-64-9 (3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol)

3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol
- EN300-1646339
- 2171759-64-9
-
- インチ: 1S/C11H19F2NO2/c1-8(2)5-10(15,7-16-8)9(14)3-4-11(12,13)6-9/h15H,3-7,14H2,1-2H3
- InChIKey: PXUNILYTZXHRKC-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C1)(C1(COC(C)(C)C1)O)N)F
計算された属性
- せいみつぶんしりょう: 235.13838517g/mol
- どういたいしつりょう: 235.13838517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.5Ų
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646339-0.5g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.5g |
$2167.0 | 2023-06-04 | ||
Enamine | EN300-1646339-0.1g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.1g |
$1986.0 | 2023-06-04 | ||
Enamine | EN300-1646339-2.5g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 2.5g |
$4424.0 | 2023-06-04 | ||
Enamine | EN300-1646339-5.0g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 5g |
$6545.0 | 2023-06-04 | ||
Enamine | EN300-1646339-500mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 500mg |
$2167.0 | 2023-09-21 | ||
Enamine | EN300-1646339-50mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 50mg |
$1895.0 | 2023-09-21 | ||
Enamine | EN300-1646339-100mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 100mg |
$1986.0 | 2023-09-21 | ||
Enamine | EN300-1646339-1000mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 1000mg |
$2257.0 | 2023-09-21 | ||
Enamine | EN300-1646339-0.25g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.25g |
$2077.0 | 2023-06-04 | ||
Enamine | EN300-1646339-2500mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 2500mg |
$4424.0 | 2023-09-21 |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-olに関する追加情報
Introduction to 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol (CAS No. 2171759-64-9)
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2171759-64-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and therapeutic development. The presence of both fluorine atoms and an amino group in its structure imparts distinct electronic and steric characteristics, making it a subject of interest for researchers aiming to develop novel bioactive molecules.
The molecular framework of 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol consists of a cyclopentyl ring substituted with two fluorine atoms at the 3-position and an amino group at the 1-position, further functionalized with a 5,5-dimethyloxolane moiety. This structural configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The dimethyloxolane group introduces additional conformational flexibility, allowing the molecule to adopt multiple binding orientations that could enhance its affinity for specific biological targets.
In recent years, there has been a surge in research focused on the development of fluorinated heterocycles as pharmacophores due to their ability to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. The fluorine atoms in 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol are strategically positioned to influence the electronic properties of the molecule, potentially enhancing its interaction with biological systems. This has led to investigations into its potential applications in areas such as anti-inflammatory agents, central nervous system (CNS) drugs, and anticancer therapies.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The 1-amino-3,3-difluorocyclopentyl moiety can serve as a scaffold for further derivatization, enabling researchers to explore a wide range of structural variations. This flexibility is particularly valuable in drug discovery pipelines where iterative design and optimization are essential for identifying lead compounds with desired pharmacological profiles. The 5,5-dimethyloxolan-3-ol group adds an additional layer of complexity, providing opportunities for fine-tuning the molecule's physicochemical properties to enhance solubility, permeability, and other key pharmacokinetic parameters.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of the biological potential of 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol. These techniques have allowed researchers to predict possible binding modes of the compound with various biological targets with high accuracy. For instance, studies suggest that this molecule may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Such insights have guided experimental efforts aimed at validating these predictions through in vitro and in vivo assays.
The synthesis of CAS No. 2171759-64-9 presents unique challenges due to its complex structural features. However, recent methodological developments have made it more feasible to access this compound in multi gram quantities suitable for preclinical studies. Advances in catalytic methods have enabled efficient introduction of fluorine atoms into the cyclopentyl ring without compromising regioselectivity or yield. Additionally, novel protecting group strategies have been employed to handle the reactive amino group during synthetic transformations.
The pharmacological evaluation of 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol has revealed intriguing properties that warrant further investigation. Initial studies indicate that this compound exhibits modest inhibitory activity against certain enzymes implicated in inflammatory diseases. The presence of both fluorine atoms and an amino group appears to modulate its binding interactions with these targets, leading to selective inhibition without significant off-target effects.
Moreover,the structural motif shared by CAS No. 2171759-64-9 with other known bioactive molecules suggests potential therapeutic applications beyond inflammation control. For example,the cyclopentyl ring is a common feature in many CNS-active compounds, raising questions about whether this molecule might exhibit neuropharmacological effects such as analgesic or anxiolytic properties。 Further research is needed to explore these possibilities through comprehensive pharmacological profiling.
The future prospects for CAS No. 2171759-64-9 are promising, given its unique structural attributes and demonstrated potential as a pharmacophore。 Continued investigation into its biological activities will be crucial for determining its therapeutic relevance。 Additionally, exploring derivatives derived from this scaffold could lead to novel drug candidates with enhanced efficacy or improved safety profiles。
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